Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate
Overview
Description
Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate is an organic compound with the molecular formula C18H28N2O5 and a molecular weight of 352.43 g/mol . This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate involves multiple steps. One common method includes the reaction of (S)-5-((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acid with N-methyl morpholine and isobutyl chloroformate in dimethoxyethane (DME) at -15°C . The reaction mixture is then treated with sodium borohydride in water at the same temperature, followed by extraction with ethyl acetate and purification on a silica column .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactions and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)®-dicarbamate
- Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)(S)-dicarbamate
Uniqueness
Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
IUPAC Name |
benzyl N-[5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5/c1-18(2,3)25-17(23)20-15(12-21)10-7-11-19-16(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15,21H,7,10-13H2,1-3H3,(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUWMULAWNLVIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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